[Ethyl(dimethyl)silyl]methanol
Description
[Ethyl(dimethyl)silyl]methanol (chemical formula: C₅H₁₄OSi, molecular weight: 118.24 g/mol) is an organosilicon compound where a hydroxyl-bearing methanol group is attached to an ethyl(dimethyl)silyl moiety. The structure comprises a silicon atom bonded to two methyl groups, one ethyl group, and a hydroxymethyl (-CH₂OH) group. This compound is of interest in organic synthesis, particularly as a precursor or intermediate in silylation reactions, where silicon-based protecting groups are used to stabilize reactive functional groups like alcohols .
Properties
CAS No. |
2917-56-8 |
|---|---|
Molecular Formula |
C5H14OSi |
Molecular Weight |
118.25 g/mol |
IUPAC Name |
[ethyl(dimethyl)silyl]methanol |
InChI |
InChI=1S/C5H14OSi/c1-4-7(2,3)5-6/h6H,4-5H2,1-3H3 |
InChI Key |
FSOVZPGJGDWUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Silylation of Methanol: The most common method for preparing [Ethyl(dimethyl)silyl]methanol involves the reaction of methanol with ethyl(dimethyl)silyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar silylation process, but on a larger scale using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Ethyl(dimethyl)silyl]methanol can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Chemistry:
Protecting Groups: [Ethyl(dimethyl)silyl]methanol is widely used as a protecting group for alcohols in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates, aiding in the development of new drugs.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Key Findings:
Steric Effects: The ethyl(dimethyl)silyl group offers moderate steric hindrance compared to tert-butyl(dimethyl)silyl (TBS) groups. This balance may enhance reaction rates in silylation while maintaining stability against nucleophilic attack . Trimethylsilyl methanol, with minimal steric bulk, reacts rapidly but lacks stability in acidic or basic media .
Hydrophobicity: Ethyl(dimethyl)silyl methanol is less hydrophobic than phenethyl-substituted analogs, making it suitable for reactions requiring partial solubility in polar solvents .
Reactivity in Protection/Deprotection: TBS-protected methanols require stronger acidic conditions (e.g., TBAF in THF) for deprotection, whereas ethyl(dimethyl)silyl analogs may cleave under milder conditions due to reduced steric shielding .
Synthetic Utility :
- Ethyl(dimethyl)silyl groups are advantageous in sequential protection strategies, where varying steric demands are needed for selective deprotection .
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